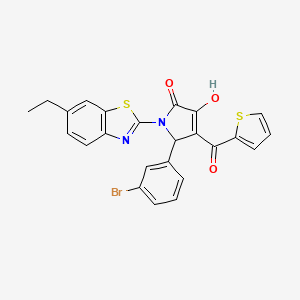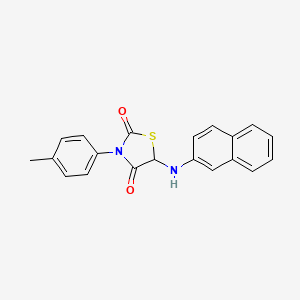
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-N-(4-phényl-1,2,5-oxadiazol-3-yl)benzamide est un composé organique synthétique comportant un noyau benzamide substitué par un groupe 2-chloro et une entité 4-phényl-1,2,5-oxadiazol-3-yl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-N-(4-phényl-1,2,5-oxadiazol-3-yl)benzamide implique généralement les étapes suivantes :
-
Formation du cycle 1,2,5-oxadiazole : : Cela peut être réalisé par cyclisation de précurseurs appropriés tels que les amidoximes et les acides carboxyliques ou leurs dérivés. Par exemple, les amidoximes peuvent réagir avec les acides carboxyliques en présence d’agents déshydratants comme l’oxychlorure de phosphore (POCl₃) ou le chlorure de thionyle (SOCl₂) pour former le cycle oxadiazole .
-
Réactions de substitution : : Le groupe phényle peut être introduit par une réaction de couplage de Suzuki, où un acide phénylboronique réagit avec un intermédiaire oxadiazole halogéné en présence d’un catalyseur au palladium et d’une base .
-
Formation du benzamide : : La dernière étape implique l’acylation du dérivé oxadiazole avec du chlorure de 2-chlorobenzoyle en présence d’une base telle que la triéthylamine (TEA) ou la pyridine pour donner le composé cible .
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l’efficacité. L’utilisation du criblage à haut débit et de l’optimisation des conditions de réaction serait essentielle pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation : : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle phényle, en utilisant des agents oxydants comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
-
Réduction : : La réduction du cycle oxadiazole peut être obtenue en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
-
Substitution : : Le groupe chloro sur le benzamide peut être substitué par divers nucléophiles (par exemple, les amines, les thiols) dans des conditions appropriées, telles qu’en présence d’une base comme l’hydrure de sodium (NaH) ou le carbonate de potassium (K₂CO₃).
Réactifs et conditions courants
Agents oxydants : KMnO₄, CrO₃
Agents réducteurs : LiAlH₄, NaBH₄
Bases : TEA, pyridine, NaH, K₂CO₃
Catalyseurs : Palladium (Pd) pour les réactions de couplage
Principaux produits
Oxydation : Formation de dérivés phénoliques
Réduction : Formation de dérivés aminés
Substitution : Formation de divers benzamides substitués
Applications de la recherche scientifique
Chimie
En chimie, le 2-chloro-N-(4-phényl-1,2,5-oxadiazol-3-yl)benzamide est utilisé comme bloc de construction pour la synthèse de molécules plus complexes
Biologie et médecine
Ce composé s’est révélé prometteur en chimie médicinale en raison de ses activités biologiques potentielles. Il peut agir comme un agent antimicrobien, anticancéreux ou anti-inflammatoire. La recherche a indiqué que les dérivés des oxadiazoles présentent une activité significative contre divers agents pathogènes et lignées de cellules cancéreuses .
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité. Il peut également trouver des applications dans la production d’agrochimiques et de produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as an antimicrobial, anticancer, or anti-inflammatory agent. Research has indicated that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-N-(4-phényl-1,2,5-oxadiazol-3-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle oxadiazole peut interagir avec les macromolécules biologiques par liaison hydrogène et interactions hydrophobes, ce qui conduit à l’inhibition de l’activité enzymatique ou à la modulation de la fonction des récepteurs . Les groupes chloro et phényle contribuent à l’affinité de liaison et à la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Oxadiazoles : Ces composés partagent le cycle oxadiazole mais diffèrent par la position des atomes d’azote. Ils présentent des activités biologiques similaires, mais peuvent avoir des propriétés pharmacocinétiques différentes.
Benzamides : Composés comportant un noyau benzamide mais des substituants différents. Ils sont largement utilisés en chimie médicinale pour leurs diverses activités biologiques.
Unicité
Le 2-chloro-N-(4-phényl-1,2,5-oxadiazol-3-yl)benzamide est unique en raison de la combinaison spécifique du cycle oxadiazole et du noyau benzamide, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C15H10ClN3O2 |
|---|---|
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Clé InChI |
UAAVMFRUGLNLTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)
![N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12137556.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137578.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12137592.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137599.png)
![(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137603.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12137604.png)
![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)
![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
![N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B12137633.png)
